molecular formula C10H12N2O B1611623 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 33035-62-0

5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B1611623
CAS RN: 33035-62-0
M. Wt: 176.21 g/mol
InChI Key: SJZQGVZACKZABI-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound . It is related to 1,3,4,5-Tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one .

Scientific Research Applications

Cancer Research

  • Synthesis and Characterization for Cancer Research: A study focused on the synthesis, characterization, and crystal structure analysis of a derivative of 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, highlighting its potential applications in supporting activities against human cancers. The study involved Hirshfeld surface analysis and DFT calculations to understand the molecular interactions (Naveen et al., 2019).

HIV Research

  • Anti-HIV Activity: Research on the synthesis and study of anti-HIV-1 RT activity of derivatives of 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one showed significant inhibition of HIV-1 RT enzyme activity. This study included structure-activity relationship (SAR) analysis and docking studies to understand the interaction with the HIV-1 RT enzyme (Chander et al., 2017).

properties

IUPAC Name

5-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-7-6-10(13)11-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZQGVZACKZABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544737
Record name 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

CAS RN

33035-62-0
Record name 1,3,4,5-Tetrahydro-5-methyl-2H-1,5-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33035-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 4
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Reactant of Route 5
5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 6
5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Citations

For This Compound
3
Citations
L Kosychova, Z Stumbrevičiũtė, L Plečkaitienė… - Chemija, 2006 - Citeseer
1, 5-Benzodiazepine thiolactams and more reactive thioethers were applied for the preparation of a series of new 5-methyl-1, 3, 4, 5-tetrahydro-2H-1, 5-benzodiazepin-2-one oximes 3 a…
Number of citations: 4 citeseerx.ist.psu.edu
T Hussenether, H Hübner, P Gmeiner… - Bioorganic & medicinal …, 2004 - Elsevier
Novel 4-arylpiperazin-1-yl-substituted 2,3-dihydro-1H-1,4- and 1H-1,5-benzodiazepines and their aza-analogues were synthesized as debenzoclozapine derivatives for evaluation as …
Number of citations: 63 www.sciencedirect.com
H Tabata, N Wada, Y Takada, T Oshitari… - The Journal of …, 2011 - ACS Publications
The atropisomeric properties of seven-membered-ring benzolactams (7a–c and 8a) [1,5-benzodiazepin-2-one (a), 1,5-benzothiazepin-4-one (b), and 1-benzazepin-2-one (c)] were …
Number of citations: 27 pubs.acs.org

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